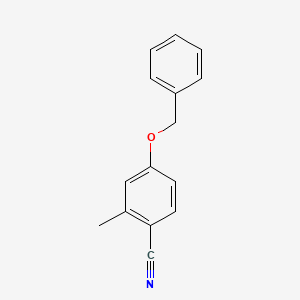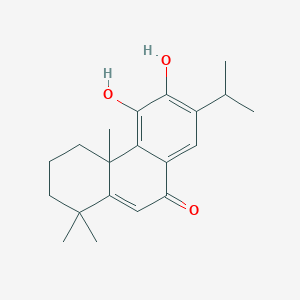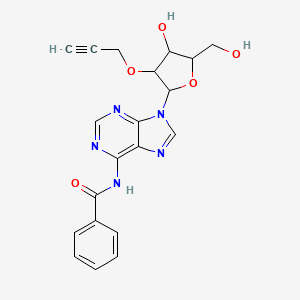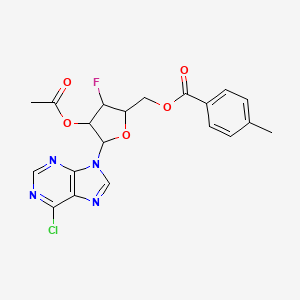![molecular formula C13H24N2O2 B12100978 tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)
tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating novel compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. It is being investigated for its potential use in treating various diseases, including metabolic disorders and neurological conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Uniqueness: tert-Butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and binding affinity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
GFUHZEZABTZUTN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC12CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


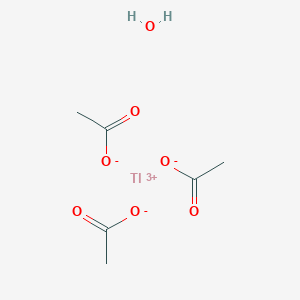
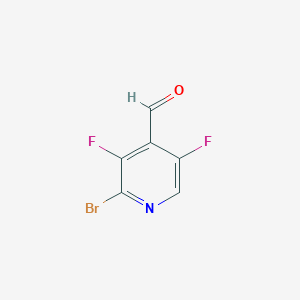
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
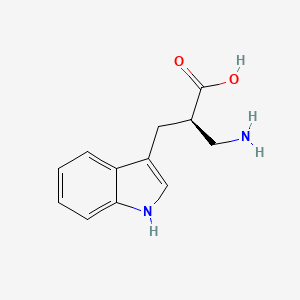
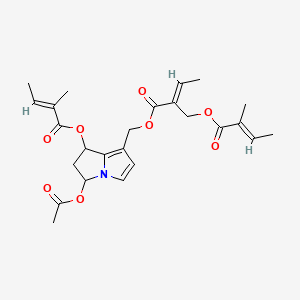
![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
